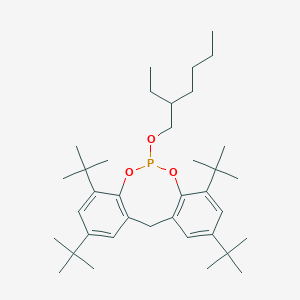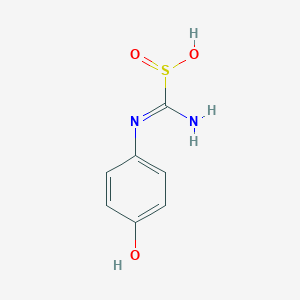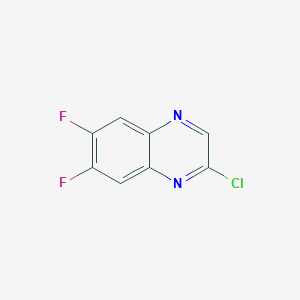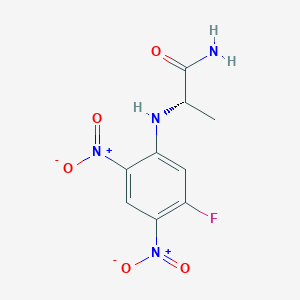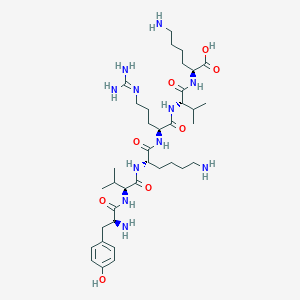![molecular formula C10H17NO B138465 1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone CAS No. 137270-33-8](/img/structure/B138465.png)
1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone, also known as Methylphenidate, is a psychostimulant drug that is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a Schedule II controlled substance due to its potential for abuse and addiction.
Mécanisme D'action
1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate works by inhibiting the reuptake of dopamine and norepinephrine in the brain, which leads to an increase in their levels. This increase in neurotransmitter levels helps to improve attention and focus, and also has an effect on mood and motivation.
Biochemical and Physiological Effects:
1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate has been shown to have a number of biochemical and physiological effects. It increases heart rate and blood pressure, and can also cause changes in body temperature and appetite. It has also been shown to increase the release of certain hormones, such as cortisol and growth hormone.
Avantages Et Limitations Des Expériences En Laboratoire
1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate has a number of advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, which makes it useful for testing hypotheses related to dopamine and norepinephrine signaling. However, it is important to note that 1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate is a controlled substance and must be used in accordance with local regulations and guidelines.
Orientations Futures
There are a number of future directions for research on 1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate. One area of interest is the potential use of 1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate in treating cognitive impairment in conditions such as Alzheimer's disease. Another area of interest is the development of new drugs that target the dopamine and norepinephrine systems in the brain, which may have fewer side effects than 1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate. Additionally, there is ongoing research into the long-term effects of 1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate use, particularly in children and adolescents.
Méthodes De Synthèse
1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate is synthesized through a multi-step process that involves the reaction of piperidine with ethyl acetoacetate to form ethyl 2-piperidinylacetate. This intermediate is then hydrolyzed to form 2-piperidone, which is subsequently reacted with methyl iodide to form 1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate.
Applications De Recherche Scientifique
1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate has been extensively studied for its therapeutic effects in treating ADHD and narcolepsy. It works by increasing the levels of dopamine and norepinephrine in the brain, which helps to improve attention and focus. It has also been studied for its potential use in treating other conditions such as depression, schizophrenia, and cognitive impairment.
Propriétés
Numéro CAS |
137270-33-8 |
|---|---|
Nom du produit |
1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone |
Formule moléculaire |
C10H17NO |
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
1-(8-methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone |
InChI |
InChI=1S/C10H17NO/c1-7(12)9-5-3-8-4-6-10(9)11(8)2/h8-10H,3-6H2,1-2H3 |
Clé InChI |
XJKOKOSRRZGZLF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC2CCC1N2C |
SMILES canonique |
CC(=O)C1CCC2CCC1N2C |
Synonymes |
Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



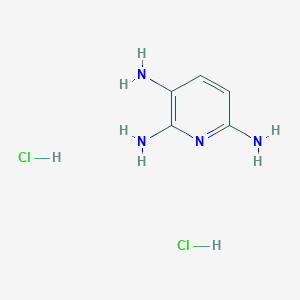

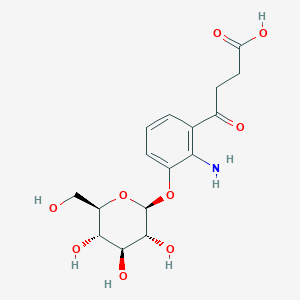
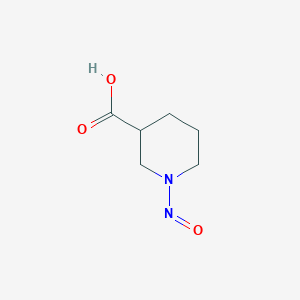
![Indeno[1,2,3-cd]pyrene](/img/structure/B138397.png)
![tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate](/img/structure/B138399.png)

![Benzo[ghi]perylene-d12](/img/structure/B138407.png)
